molecular formula C19H23ClN2O4S2 B2550297 5-chloro-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946353-15-7

5-chloro-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2550297
CAS RN: 946353-15-7
M. Wt: 442.97
InChI Key: KUPDNOHSPXTQKZ-UHFFFAOYSA-N
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Description

5-chloro-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a chemical compound . It is also known as Benzenesulfonamide, 5-chloro-2-methyl-N-propyl .


Molecular Structure Analysis

The molecular formula of this compound is C10H14ClNO2S . The molecular weight is 247.74 . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.74 . Other physical and chemical properties like melting point, boiling point, and density are mentioned in the search results , but specific values are not provided.

Scientific Research Applications

  • Anticancer Research References:
  • Anti-inflammatory Properties

    • References :

    Neuroprotection and Neurodegenerative Diseases

    • References :
  • Antibacterial Activity References:
  • Cardiovascular Research References:
  • Chemical Biology and Enzyme Inhibition References:
  • Drug Design and Medicinal Chemistry References:

properties

IUPAC Name

5-chloro-2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S2/c1-3-11-27(23,24)22-10-4-5-15-7-9-17(13-18(15)22)21-28(25,26)19-12-16(20)8-6-14(19)2/h6-9,12-13,21H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPDNOHSPXTQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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